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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

Cat. No.: B033328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several

benzonitrile derivatives. While a specific crystal structure for 2-fluoro-4-methylbenzonitrile is

not publicly available, this document offers a detailed comparison of related compounds,

providing valuable insights into the influence of various substituents on their crystal packing

and molecular geometry. Understanding these structural nuances is paramount for rational

drug design and the development of novel therapeutic agents.

Comparative Crystallographic Data of Benzonitrile
Derivatives
The following table summarizes the crystallographic data for a selection of benzonitrile

derivatives, offering a quantitative comparison of their solid-state structures. These derivatives

provide a framework for understanding how different functional groups affect the crystal lattice.
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Parameter

4-Amino-
3,5-
difluoroben
zonitrile

2-Amino-4-
chlorobenz
onitrile

4-(2-
methoxyph
enoxy)phth
alonitrile

4-(3-
methoxyph
enoxy)phth
alonitrile

5-Nitro-4-(4-
methoxyph
enoxy)phth
alonitrile

Chemical

Formula
C₇H₄F₂N₂ C₇H₅ClN₂ C₁₅H₁₀N₂O₂ C₁₅H₁₀N₂O₂ C₁₅H₈N₃O₅

Molecular

Weight
154.12 152.58 266.26 266.26 310.25

Crystal

System
Orthorhombic Triclinic Monoclinic Monoclinic Orthorhombic

Space Group P2₁2₁2₁ P-1 P2₁/n P2₁/c P2₁2₁2₁

a (Å) 7.2918(3) 3.8924(9) 11.028(2) 12.384(3) 6.66446(13)

b (Å) 8.3267(4) 6.7886(15) 10.372(2) 8.529(2) 9.38249(18)

c (Å) 11.2374(5) 13.838(3) 11.666(2) 12.241(2) 22.3970(6)

α (°) 90 77.559(16) 90 90 90

β (°) 90 80.898(17) 97.89(3) 101.52(3) 90

γ (°) 90 83.021(17) 90 90 90

Volume (Å³) 682.26(5) 349.5(1) 1321.4(4) 1266.3(4) 1400.47(5)

Z 4 2 4 4 4

Calculated

Density

(g/cm³)

1.499 1.450 1.337 1.395 1.400

Discussion of Structural Insights
The data presented reveals significant variations in the crystal packing of benzonitrile

derivatives, driven by the nature and position of their substituents.

The presence of amino, fluoro, and chloro groups in 4-amino-3,5-difluorobenzonitrile and 2-

amino-4-chlorobenzonitrile facilitates the formation of intermolecular hydrogen bonds,
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significantly influencing their crystal lattices.[1] In contrast, the larger methoxyphenoxy

substituents in the phthalonitrile derivatives lead to more complex packing arrangements, often

stabilized by π-π stacking and weaker C-H···N or C-H···O interactions.[2][3] The introduction of

a nitro group, as seen in 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, further alters the

electronic and steric profile, impacting the intermolecular forces and resulting crystal structure.

[4]

For the target molecule, 2-fluoro-4-methylbenzonitrile, one can anticipate that the fluorine

and methyl groups will play a crucial role in directing the crystal packing. The electronegative

fluorine atom is a potential hydrogen bond acceptor, while the methyl group can participate in

weaker van der Waals interactions. The interplay of these substituents will ultimately determine

the supramolecular architecture.

Experimental Protocols
The determination of a molecule's crystal structure is a meticulous process that involves

several key stages, from material synthesis to data analysis.

Synthesis and Crystallization
Benzonitrile derivatives can be synthesized through various established methods, such as the

Sandmeyer reaction, which converts anilines to aryl nitriles using copper(I) cyanide.[2] Another

common approach is the dehydration of benzamides.[3]

Once the compound is synthesized and purified, single crystals suitable for X-ray diffraction are

grown. A common technique is slow evaporation of a saturated solution of the compound in an

appropriate solvent.

X-ray Diffraction Data Collection and Structure
Refinement
A single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is

directed at it. The resulting diffraction pattern is recorded as the crystal is rotated. The collected

data is then processed to determine the unit cell dimensions and space group. The crystal

structure is solved using direct methods or Patterson methods and subsequently refined to

obtain the final atomic coordinates and molecular geometry.[1][4]
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Visualization of the Experimental Workflow
The following diagram illustrates the generalized workflow for X-ray crystal structure analysis.

Synthesis of Benzonitrile Derivative

Purification

Single Crystal Growth Crystal Mounting

Data Collection (Diffractometer)

Data Processing

Structure Solution

Structure Refinement

Structure Validation

Structural Analysis

Deposition (e.g., CCDC)

Click to download full resolution via product page

Caption: Generalized workflow for X-ray crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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